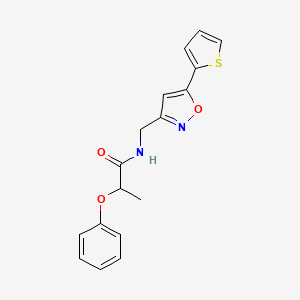

![molecular formula C18H12Cl2N2S B2641007 10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine CAS No. 400077-95-4](/img/structure/B2641007.png)

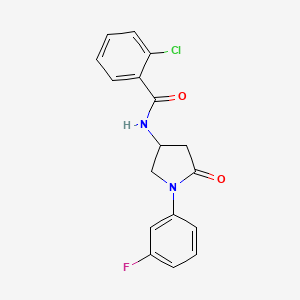

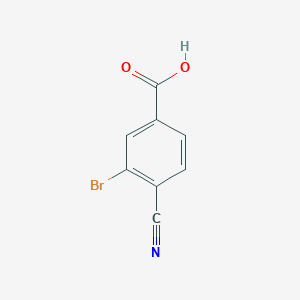

10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine is a chemical compound . It is a derivative of benzothiazine, a heterocyclic compound consisting of a benzene ring attached to the 6-membered heterocycle thiazine .

Synthesis Analysis

The synthesis of similar compounds involves the sequential treatment of 4-bromo-3,6-dichloropyridazine with 2-aminothiophenol and a secondary amine, followed by heterocyclization in the presence of sodium amide . This process results in the formation of 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines .Molecular Structure Analysis

The molecular structure of this compound is C18H12Cl2N2S with a molecular weight of 359.27 .Chemical Reactions Analysis

The synthesis of 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines starts from 3-bromomaleic anhydride. This compound reacts with hydrazine hydrochloride to give 4-bromo-1,2-dihydropyridazine-3,6-dione. Chlorination of this compound with phosphoryl chloride yields 4-bromo-3,6-dichloropyridazine. This compound is converted to 3-[(3,6-dichloropyridazine-4-yl)thio]aniline by selective displacement of the 4-bromine atom with 2-aminothiophenol in acetonitrile at room temperature .Applications De Recherche Scientifique

Chemical Reactions and Stability

10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine and its derivatives are involved in various chemical reactions. For instance, 10H-pyrido[3,2-b][1,4]benzothiazines react with n-butyllithium and acyl or sulfonyl chlorides, yielding a range of products like 1,2-dihydropyridines and 4-substituted derivatives. The stability of these compounds is attributed to the sulfur atom's ability to stabilize adjacent carbanions (Pasutto & Knaus, 1979).

Anti-Tumor Potential

A series of derivatives of 10H-pyrido[3,2-b][1,4]benzothiazine have been synthesized and characterized for their potential anti-cancer properties. Molecular docking studies revealed significant interactions with cancer receptors, indicating potential therapeutic applications (Onoabedje et al., 2019).

Antimicrobial Properties

Derivatives of 10H-pyrido[3,2-b][1,4]benzothiazine, like the quinolonecarboxylic acids, have shown potent antibacterial activities against both Gram-positive and Gram-negative pathogens, making them promising candidates for developing new antibacterial agents (Cecchetti et al., 1987).

Mécanisme D'action

Propriétés

IUPAC Name |

10-[(3,4-dichlorophenyl)methyl]pyrido[3,2-b][1,4]benzothiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2S/c19-13-8-7-12(10-14(13)20)11-22-15-4-1-2-5-16(15)23-17-6-3-9-21-18(17)22/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCNSXQXPXXWSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC=N3)CC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(1-Carboxy-1-methylethyl)carbamoyl] pentanamido}-2-methylpropanoic acid](/img/structure/B2640936.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2640942.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide](/img/structure/B2640943.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-cyclopropyl-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2640945.png)